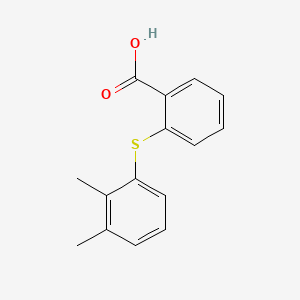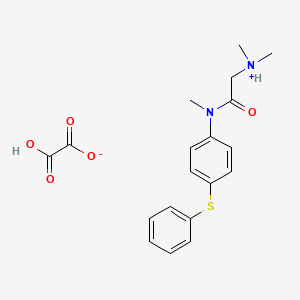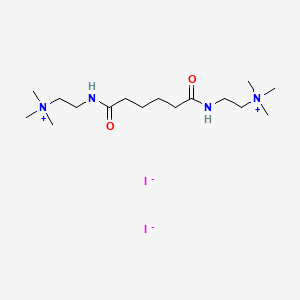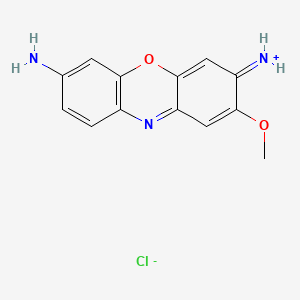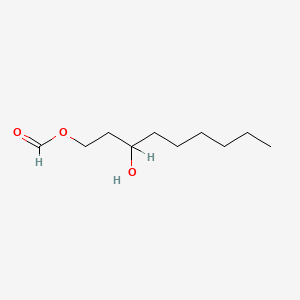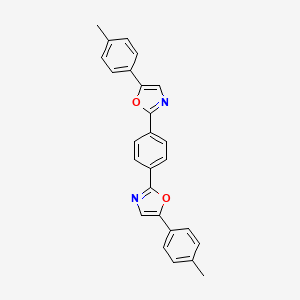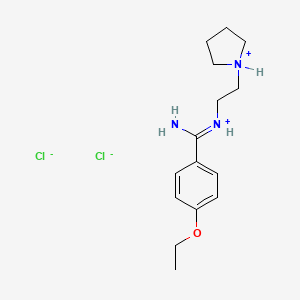![molecular formula C12H19ClN2O2 B13770864 [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride CAS No. 63884-75-3](/img/structure/B13770864.png)
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is a chemical compound with a complex structure that includes a dimethylcarbamoyloxy group and a dimethylazanium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride typically involves the reaction of 5-methylphenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is used as a reagent in organic synthesis. It can be employed in the preparation of various derivatives and as a catalyst in certain reactions .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating conditions such as myasthenia gravis and other neuromuscular disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound binds to enzymes and inhibits their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[2-(dimethylcarbamoyloxy)-5-phenylphenyl]methyltrimethylazanium bromide: This compound has a similar structure but with a phenyl group instead of a methyl group.
[2-(dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide: This compound has an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit enzymes and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
CAS No. |
63884-75-3 |
|---|---|
Molecular Formula |
C12H19ClN2O2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-6-7-11(10(8-9)13(2)3)16-12(15)14(4)5;/h6-8H,1-5H3;1H |
InChI Key |
VSOOXEATSPJZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


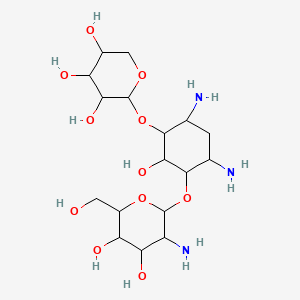
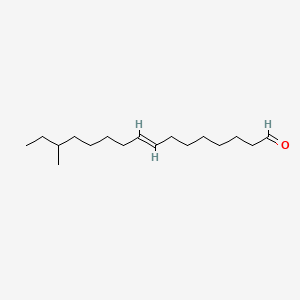
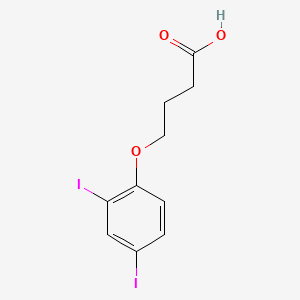
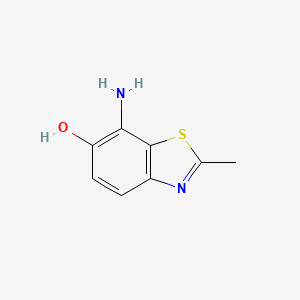
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
